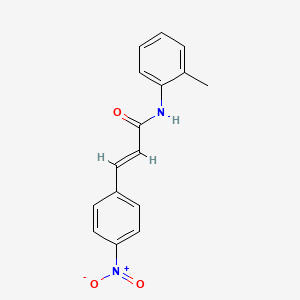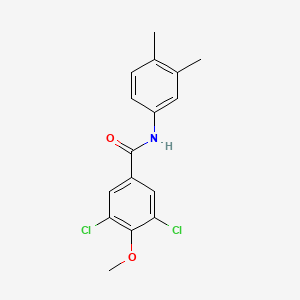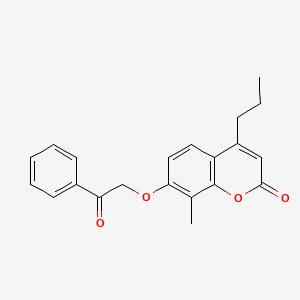
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural chalcone found in the kava plant. Kava has been used for centuries in the South Pacific as a traditional medicine and for its psychoactive properties. FKA has gained attention in recent years due to its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The exact mechanism of action of FKA is not fully understood. However, it is believed to act through various signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and MAPK pathway. FKA has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
FKA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. FKA has also been found to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FKA in lab experiments is that it is a natural compound, which reduces the risk of toxicity and side effects. FKA is also readily available and can be synthesized from the kava plant extract. However, one of the limitations is that FKA has low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for the study of FKA. One area of interest is its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another area of interest is its anti-inflammatory properties. FKA could be a potential treatment for various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more studies are needed to determine the optimal dosage and administration of FKA in various diseases.
Méthodes De Synthèse
FKA can be synthesized from the root extract of the kava plant. The extraction involves the use of solvents such as ethanol, methanol, or acetone. The extract is then purified through various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
FKA has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. FKA has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent. It has also been shown to inhibit the growth of various microorganisms, including bacteria and viruses.
Propriétés
IUPAC Name |
8-methyl-7-phenacyloxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-7-16-12-20(23)25-21-14(2)19(11-10-17(16)21)24-13-18(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOATABKVFSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

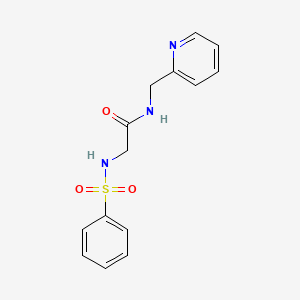
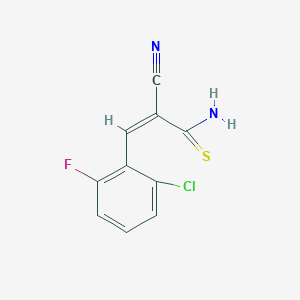
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
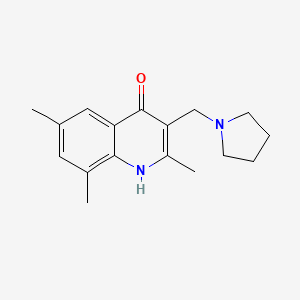
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
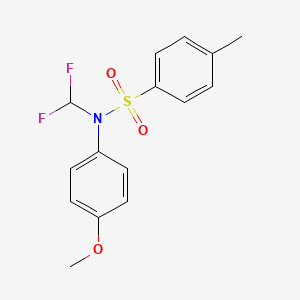
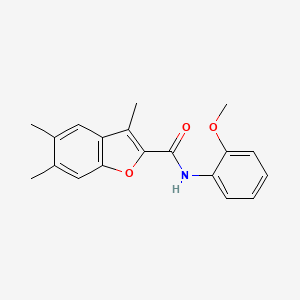
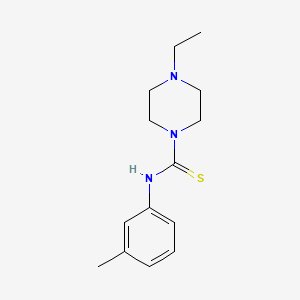
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
